1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine” is a novel compound that was synthesized . The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups .
Synthesis Analysis
The synthesis of this compound involved the creation of twelve possible conformers and tautomers . Ab initio calculations were performed to investigate the more stable structures .Molecular Structure Analysis
The molecular structure of this compound was analyzed using X-ray diffraction . Three crystals of the compound were obtained in different media, where the compound is associated by hydrogen bonding to H2O (1a), THF (1b), or o-aminophenol (1c) .Chemical Reactions Analysis
The chemical reactions involving this compound were studied in the context of coordination compounds . The coordination compounds [Co (L) 2 (H2O)] (3) and [Ni (L) 2 (H2O) 2] (4) were synthesized and structurally studied .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight and its chemical formula . The chemical formula is C11H11ClN2O and the molecular weight is 222.67 .Scientific Research Applications
Structural Analysis and Coordination Compounds
A compound synthesized with 1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine was studied for its structural properties and potential in creating coordination compounds. Ab initio calculations helped identify the most stable structures of the compound. X-ray diffraction analyses of crystals formed in different media (water, THF, o-aminophenol) provided insights into its structural versatility and potential applications in coordination chemistry (Téllez et al., 2013).
Synthesis and Anticancer Potential
Research into cyclic amine-containing benzoxazole derivatives, including this compound, revealed their synthesis and potential cytotoxic effects against human cancer cell lines. This study underscores the significance of the cyclic amine moiety in benzoxazole structures for potential anticancer applications (Murty et al., 2011).
Herbicide Targeted Library
In the context of agricultural chemistry, this compound was used in the creation of a herbicide targeted library of N-[1-(1,3-benzoxazol-2-yl)alkyl]-6-alkyl-1,3,5-triazine-2,4-diamines. This illustrates its utility in developing novel herbicides, contributing to pest management in agriculture (Dietrich et al., 2005).
Antimicrobial and Cytotoxic Activity
A series of novel azetidine-2-one derivatives of 1H-benzimidazole, including variants of the compound , were synthesized and evaluated for their antimicrobial and cytotoxic activities. This highlights the compound's potential role in creating new antimicrobial agents (Noolvi et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
1-(5-chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-7-2-3-9-8(6-7)14-10(15-9)11(13)4-1-5-11/h2-3,6H,1,4-5,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVLOHMGYYGRPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC3=C(O2)C=CC(=C3)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.